molecular formula C25H23N5O2S B6513518 3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-23-4

3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B6513518
CAS RN: 872197-23-4
M. Wt: 457.5 g/mol
InChI Key: MXRIXZNLEZBLIT-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It is a derivative of the ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves a metal-free, visible-light promoted intramolecular azole C−H bond amination .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% . The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been tested for antiproliferative activities against five human cancer cell lines of gynecological .

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-8-11-19(12-9-16)15-26-23-20-6-4-5-7-21(20)30-24(27-23)25(28-29-30)33(31,32)22-13-10-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRIXZNLEZBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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